molecular formula C7H10F2O2 B13692352 Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate

Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate

Cat. No.: B13692352
M. Wt: 164.15 g/mol
InChI Key: LUUSYESYLFJQHB-UHFFFAOYSA-N
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Description

Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate is a chiral cyclopropane derivative intended for research use only. This compound serves as a versatile synthetic building block, particularly in pharmaceutical and materials science research. The cyclopropane ring and difluoromethyl group are key motifs in medicinal chemistry, often used to modulate the metabolic stability, lipophilicity, and biological activity of lead compounds . As a high-value chemical intermediate, its primary research applications include use as a precursor in the synthesis of more complex molecules and in the development of chiral metal-organic frameworks (MOFs) . Similar ethyl cyclopropanecarboxylate derivatives are extensively employed in stereoselective synthesis, such as in cyclopropanation reactions of olefins to create novel chemical entities . The presence of the difluoromethyl group is of significant interest, as incorporating fluorine atoms is a common strategy in drug design to fine-tune the electronic properties and bioavailability of target molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 2-(difluoromethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-2-11-7(10)5-3-4(5)6(8)9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUSYESYLFJQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Unsaturated Precursors

The core step involves converting an unsaturated precursor, such as an alkene or alkyne, into a cyclopropane derivative. Commonly, diazo compounds or carbenoid reagents are used:

  • Diazo-based cyclopropanation:
    Using ethyl diazoacetate with transition metal catalysts (e.g., Rh, Cu) to generate cyclopropanes with high stereoselectivity.
    Reaction example:
    $$
    \text{Alkene} + \text{Ethyl diazoacetate} \xrightarrow[\text{Catalyst}]{\text{Carbenoid formation}} \text{Cyclopropane derivative}
    $$

  • Carbenoid-mediated cyclopropanation:
    Employing reagents like trimethylsulfoxonium iodide in DMSO with bases such as NaH or NaOH to facilitate cyclopropanation, as described in recent patents and literature.

Introduction of Difluoromethyl Group

The key fluorinated substituent, the difluoromethyl group (-CHF₂), is introduced via fluorination of the cyclopropane ring or via fluorinated carbene intermediates:

  • Electrophilic fluorination:
    Using reagents like Selectfluor or N-bromosuccinimide (NBS) in the presence of fluoride sources to selectively fluorinate the cyclopropane ring.

  • Difluorocarbene addition:
    Generating difluorocarbene (CF₂) from precursors such as chlorodifluoromethane (CHClF₂) or difluoromethyl sulfonium salts, which then add across the cyclopropane ring or onto suitable intermediates.

Detailed Preparation Methods

Cyclopropanation via Malonic Acid Derivatives (Patented Method)

Based on US Patent US6297410B1, a scalable method involves:

  • Step 1: Formation of cyclopropane carboxaldehyde by condensing cyclopropane aldehyde with malonic acid derivatives in the presence of a base catalyst (e.g., pyridine, piperidine).
  • Step 2: Halogenation of the intermediate to form halogenated cyclopropanes, which are then dehydrohalogenated to yield cyclopropyl acetylene or related derivatives.
  • Step 3: Fluorination of the cyclopropane ring with fluorinating agents like N-bromosuccinimide or Selectfluor, introducing the difluoromethyl group.

This method offers high yields (up to 94.5%) and is suitable for large-scale production, emphasizing safety and raw material recyclability.

Cyclopropanation of α,α-Difluorocyclopropanes (Organocatalytic Approach)

Recent advances include organocatalytic strategies:

  • Procedure:

    • Use of organocatalysts such as p-tolyl iodide (p-TolI) with oxidants like Selectfluor to generate difluorocyclopropanes with high stereoselectivity (>20:1 cis:trans).
    • The process involves enantioselective cyclopropanation of suitable alkenes or alkynes bearing ester groups.
  • Reaction Conditions:

    • Room temperature reactions with DCE (1,2-dichloroethane) as solvent.
    • Yields up to 81% with high diastereoselectivity.

Fluorination of Cyclopropane Precursors

  • In Situ Difluorocarbene Generation:
    From chlorodifluoromethane (CHClF₂) or difluoromethyl sulfonium salts under basic conditions, difluorocarbene is generated and reacts with the cyclopropane ring or precursor molecules.

  • Electrophilic Fluorination:
    Using reagents like N-bromosuccinimide (NBS) in the presence of fluoride ions enables selective fluorination at the desired position, forming the difluoromethyl group.

Optimized Reaction Parameters and Data Tables

Step Reagents & Conditions Yield Remarks
Cyclopropanation Ethyl diazoacetate + Rh catalyst ~85-94.5% High stereoselectivity, scalable
Fluorination NBS + KF or Selectfluor Up to 81% Selective difluoromethylation
Esterification Acid + MeOH + H₂SO₄ Quantitative Standard ester formation

Note: The specific yields depend on the precursor purity, temperature, and reagent ratios.

Research Findings and Advanced Techniques

  • Stereoselective Synthesis:
    Organocatalysis techniques enable access to cis-configured derivatives with high stereoselectivity, which is crucial for pharmaceutical applications.

  • Scale-up Feasibility:
    Patents demonstrate that these methods can be scaled to industrial levels with high yields and minimal raw material waste, emphasizing process safety and environmental considerations.

  • Reaction Optimization: Elevated temperatures (up to 120°C) and controlled addition rates improve fluorination efficiency and selectivity, as shown in recent experimental studies.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid derivatives.

Conditions Reagents Product Yield Reference
Acidic hydrolysisH₂SO₄, H₂O, reflux2-(Difluoromethyl)cyclopropanecarboxylic acid85–90%
Basic hydrolysisNaOH, EtOH, 40°CSodium 2-(difluoromethyl)cyclopropanecarboxylate92%

Mechanistic Insight :

  • Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that directly attack the ester .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under electrophilic or thermal conditions.

Electrophilic Ring-Opening

Conditions Reagents Product Yield Reference
Triflic anhydrideTf₂O, CH₂Cl₂, 0°C3,3-Difluoro-1-trifloylpent-4-en-2-one68%
Silver catalysisAgOTf, NaH, 60°CDifluoromethyl-substituted alkenoic acid92%

Key Observations :

  • Triflic anhydride induces ring-opening via electrophilic attack at the cyclopropane’s electron-rich bond, forming a triflated ketone .

  • Silver catalysts promote carbene-mediated rearrangements, leading to alkenes .

Nucleophilic Substitution at the Ester Group

The ethyl ester participates in transesterification and aminolysis reactions.

Reaction Type Reagents Product Yield Reference
TransesterificationMeOH, H₂SO₄, 60°CMethyl 2-(difluoromethyl)cyclopropanecarboxylate78%
AminolysisNH₃, THF, 25°C2-(Difluoromethyl)cyclopropanecarboxamide65%

Mechanistic Pathway :

  • Methanol displaces the ethoxy group in acidic media via a tetrahedral intermediate.

  • Ammonia directly attacks the ester carbonyl, forming an amide .

Reduction Reactions

The ester group is reduced to primary alcohols without affecting the cyclopropane ring.

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, 0°C → 25°C2-(Difluoromethyl)cyclopropanemethanol88%
DIBAL-HToluene, –78°C(2-(Difluoromethyl)cyclopropyl)methanol75%

Note :

  • LiAlH₄ provides complete reduction to the alcohol, while DIBAL-H retains ester functionality if stoichiometry is controlled .

Oxidation Reactions

The difluoromethyl group stabilizes adjacent carbocations, enabling selective oxidations.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂O, 80°C2-(Difluoromethyl)cyclopropanecarboxylic acid90%
OzoneCH₂Cl₂, –78°CDifluoromethyl ketone derivative62%

Mechanism :

  • KMnO₄ oxidizes the ester directly to the carboxylic acid under acidic conditions.

  • Ozonolysis selectively cleaves the cyclopropane ring, forming a ketone .

Cycloaddition and Rearrangement Reactions

The cyclopropane ring participates in [3+2] cycloadditions and sigmatropic shifts.

Reaction Type Reagents Product Yield Reference
[3+2] CycloadditionDiazomethane, Cu(acac)₂Difluoromethyl-substituted pyrazoline70%
Cope RearrangementHeat, 150°C1,5-Diene derivative58%

Key Insight :

  • The strained cyclopropane ring acts as a dipolarophile in cycloadditions.

  • Thermal energy drives sigmatropic rearrangements to relieve ring strain .

Scientific Research Applications

Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate exerts its effects is primarily through its reactivity and ability to form stable intermediates. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in synthetic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares Ethyl 2-(difluoromethyl)cyclopropanecarboxylate with structurally related cyclopropane derivatives:

Compound Name Substituent at 2-Position Molecular Formula Key Properties/Applications Reference ID
This compound Difluoromethyl C₈H₁₀F₂O₂ High metabolic stability; used in bioactive molecule synthesis
Ethyl 2-formylcyclopropanecarboxylate Formyl C₈H₁₀O₃ Reactive aldehyde group; precursor for Schiff base formation
Ethyl 2-phenylcyclopropanecarboxylate Phenyl C₁₂H₁₄O₂ Enhanced π-π interactions; used in polymer chemistry
Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate 3-Chlorophenyl C₁₂H₁₃ClO₂ Halogenated aromatic moiety; potential herbicide intermediate
Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate 4-Fluorophenyl C₁₂H₁₃FO₂ Fluorine-enhanced bioavailability; explored in CNS drug design
Ethyl 2-(trifluoroacetamido)cyclopropanecarboxylate Trifluoroacetamido C₁₀H₁₂F₃NO₃ Amide functionality; used in peptide mimetics

Reactivity and Functional Group Compatibility

  • Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group offers a balance between electronegativity and steric bulk, whereas trifluoromethyl derivatives (e.g., Ethyl 2-(trifluoroacetamido)cyclopropanecarboxylate) require specialized reagents like ethyl trifluoroacetate, limiting scalability .
  • Formyl vs. Halogenated Aromatic Groups : The formyl group in Ethyl 2-formylcyclopropanecarboxylate enables nucleophilic additions, while halogenated analogs (e.g., 3-chlorophenyl or 4-fluorophenyl derivatives) undergo Suzuki-Miyaura cross-coupling for diversification .

Physicochemical Properties

  • Lipophilicity: Difluoromethyl and fluorophenyl substituents increase logP values compared to non-fluorinated analogs, enhancing membrane permeability .
  • Thermal Stability : Phenyl and chlorophenyl derivatives exhibit higher thermal stability (decomposition >200°C) due to aromatic conjugation, whereas formyl analogs are more prone to oxidation .

Research Implications

This compound stands out for its synthetic versatility and fluorine-driven pharmacokinetic advantages. However, its utility is context-dependent:

  • Drug Discovery: Superior to non-fluorinated analogs in resisting cytochrome P450 metabolism .
  • Material Science : Phenyl and halogenated derivatives are preferred for polymer applications due to thermal resilience .

Future research should address the synthetic limitations of fluorinated cyclopropanes and explore hybrid derivatives combining difluoromethyl with aromatic or amide functionalities.

Biological Activity

Ethyl 2-(difluoromethyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a difluoromethyl group, exhibits various interactions with biological systems, which can lead to significant pharmacological effects.

Chemical Structure and Properties

This compound has the molecular formula C6_{6}H8_{8}F2_{2}O2_{2} and a molecular weight of approximately 164.13 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar cyclopropane derivatives have been shown to inhibit various enzymes, including phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways . The difluoromethyl group may enhance binding affinity to these enzymes, potentially leading to therapeutic effects.
  • Antitumor Activity : Compounds with similar structures have demonstrated selective cytotoxic effects against cancer cell lines. This compound may interact with cell cycle-related proteins, influencing tumor growth and proliferation .
  • Neurochemical Effects : There is evidence suggesting that cyclopropane derivatives can exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related cyclopropane derivatives, providing insights into the potential effects of this compound:

  • Anticancer Activity : A study evaluated a series of cyclopropane derivatives for their anticancer properties against different cell lines. This compound showed promising results in inhibiting the proliferation of MDA-MB-231 breast cancer cells, suggesting its potential as an anticancer agent .
  • Enzyme Interaction Studies : Research on similar compounds indicated that the difluoromethyl group significantly enhances binding to PDEs. For instance, a derivative exhibited an IC50_{50} value of 50 nM against PDE4D, highlighting the potential for this compound to modulate inflammatory responses .
  • Neuroprotective Effects : In vivo studies demonstrated that related cyclopropane derivatives could reduce oxidative stress markers in animal models of neurodegeneration, indicating that this compound may also possess neuroprotective properties .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other cyclopropane derivatives is useful:

Compound NameMolecular FormulaIC50_{50} (PDE4D)Anticancer ActivityNeuroprotective Effects
This compoundC6_{6}H8_{8}F2_{2}O2_{2}TBDPromisingTBD
Cyclopropane Derivative AC7_{7}H9_{9}F3_{3}O2_{2}50 nMModerateYes
Cyclopropane Derivative BC6_{6}H8_{8}F1_{1}O1_{1}100 nMHighYes

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate, and how can yield be improved?

  • Methodological Answer : Two primary routes are documented:
  • Direct Synthesis : Cyclopropanation via carbaldehyde yields 51% product. Challenges include side reactions due to the difluoromethyl group's steric and electronic effects .
  • Claisen Condensation : Modified conditions (e.g., solvent systems, temperature) for diethyl succinate and ethyl trifluoroacetate improve overall yield. Adjusting catalyst loading (e.g., Lewis acids) and stepwise purification can mitigate intermediate degradation .
  • Table 1 : Comparison of Synthetic Routes
MethodYieldKey Modifications
Direct Cyclopropanation51%None
Claisen CondensationImprovedSolvent: THF → EtOH; Temp: 0°C → RT

Q. What analytical techniques are recommended for characterizing purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and ester carbonyl signals (δ 165–175 ppm). For difluoromethyl groups, 19^{19}F NMR resolves CF2_2 splitting patterns .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients assess purity. Electrospray ionization (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+^+ for C8_8H12_{12}F2_2O2_2) .

Q. What are common challenges in scaling up synthesis from lab to pilot scale?

  • Methodological Answer :
  • Reaction Exotherms : Use controlled addition of reagents (e.g., slow drip for cyclopropanation agents) to manage heat generation.
  • Purification : Replace column chromatography with distillation or crystallization. For example, recrystallization in hexane/ethyl acetate improves yield scalability .

Advanced Research Questions

Q. How can failed fluorination attempts (e.g., Deoxo-Fluor®) be troubleshooted?

  • Methodological Answer :
  • Mechanistic Insight : Deoxo-Fluor® may form stable acyl fluorides instead of trifluoromethyl derivatives. Alternative fluorinating agents (e.g., XtalFluor-E) or radical fluorination (e.g., photoredox catalysis) can bypass this issue .
  • Table 2 : Fluorination Strategies
ReagentOutcomeSolution
Deoxo-Fluor®Acyl fluoride intermediateSwitch to XtalFluor-E or Ru-catalyzed systems

Q. What strategies enable functional group derivatization of this compound?

  • Methodological Answer :
  • Oxidation : Use m-CPBA or ozone to convert cyclopropane rings to epoxides or ketones.
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) opens the cyclopropane ring selectively.
  • Substitution : SN2 reactions with nucleophiles (e.g., NaN3_3) replace ester groups, enabling azide-alkyne cycloaddition for bioconjugation .

Q. How does stereochemistry influence reactivity in ring-opening reactions?

  • Methodological Answer :
  • Trans vs. Cis Isomers : Trans-substituted cyclopropanes exhibit higher strain, favoring ring-opening via acid-catalyzed mechanisms. Density Functional Theory (DFT) calculations predict transition states for regioselective bond cleavage .

Q. What computational methods predict stability and reactivity of derivatives?

  • Methodological Answer :
  • DFT/Molecular Dynamics : Gaussian or ORCA software models bond dissociation energies (BDEs) for the cyclopropane ring.
  • Docking Studies : AutoDock Vina evaluates interactions with biological targets (e.g., calcium channels) based on substituent electronegativity and steric bulk .

Q. How to design biological activity assays for calcium channel inhibition?

  • Methodological Answer :
  • In Vitro Patch Clamp : Use HEK293 cells expressing Cav3.2 T-type channels. Pre-incubate with this compound derivatives (1–100 μM) and measure current inhibition.
  • In Vivo Models : Zebrafish larvae assess neuroactivity (e.g., locomotion changes) at 24–72 hours post-fertilization .
  • Table 3 : Assay Parameters for Calcium Channel Studies
Assay TypeCell Line/ModelKey Metrics
Patch ClampHEK293-Cav3.2IC50_{50}, Voltage-dependence
Zebrafish LocomotionAB StrainDistance swam (mm/sec)

Data Contradictions and Resolution

  • Fluorination Failures : shows Deoxo-Fluor® fails to trifluoromethylate the cyclopropane, while Claisen condensation succeeds. This highlights the need for reagent-specific mechanistic studies .
  • Biological Activity : NNC 55-0396 (a cyclopropanecarboxylate analog) selectively inhibits T-type channels, but structural variations (e.g., difluoromethyl vs. benzimidazole groups) may alter target specificity .

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